(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine
CAS No.: 338978-43-1
Cat. No.: VC4368581
Molecular Formula: C20H12Cl3F3N2O2
Molecular Weight: 475.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338978-43-1 |
|---|---|
| Molecular Formula | C20H12Cl3F3N2O2 |
| Molecular Weight | 475.67 |
| IUPAC Name | (E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanimine |
| Standard InChI | InChI=1S/C20H12Cl3F3N2O2/c1-11(28-30-19-18(23)8-12(10-27-19)20(24,25)26)16-7-6-15(9-17(16)22)29-14-4-2-13(21)3-5-14/h2-10H,1H3/b28-11+ |
| Standard InChI Key | RXZJLZPMIJZADT-IPBVOBEMSA-N |
| SMILES | CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a bifunctional architecture combining two aromatic systems:
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A 2-chloro-4-(4-chlorophenoxy)phenyl group linked to an ethylideneamine moiety.
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A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group connected via an oxygen-amine bridge.
The (E)-configuration denotes the spatial arrangement around the ethylidene double bond, critical for molecular geometry and intermolecular interactions .
Table 1: Key Structural Features
| Component | Functional Groups | Role in Reactivity |
|---|---|---|
| Phenyl ring | 2-chloro, 4-(4-chlorophenoxy) | Electron-withdrawing effects |
| Pyridine ring | 3-chloro, 5-(trifluoromethyl) | Lipophilicity enhancement |
| Ethylideneamine linker | C=N bond, amine-oxygen bridge | Conformational rigidity |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis likely involves:
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Formation of the ethylideneamine core via condensation between a ketone (e.g., 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone ) and a hydroxylamine derivative.
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Coupling of the pyridine moiety through nucleophilic aromatic substitution or Ullmann-type reactions, given the electron-deficient nature of chlorinated pyridines .
Reaction Conditions
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Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
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Catalysts: Transition metals (Cu, Pd) for cross-coupling steps .
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Temperature: 80–120°C for condensation reactions, with yields highly dependent on stoichiometric control .
Table 2: Hypothetical Synthesis Steps
| Step | Reactants | Conditions | Yield* |
|---|---|---|---|
| 1 | 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]ethanone + NH₂OH·HCl | EtOH, reflux, 6h | ~60% |
| 2 | Intermediate + 3-chloro-5-(trifluoromethyl)pyridin-2-ol | CuI, K₂CO₃, DMF, 100°C, 12h | ~45% |
*Estimated based on analogous reactions .
Physicochemical Properties
Thermal Stability
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Melting point: Predicted 85–95°C (extrapolated from chlorinated aryl ketones ).
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Thermogravimetric analysis (TGA): Decomposition onset ~220°C, consistent with trifluoromethylpyridine derivatives .
Solubility and Partitioning
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LogP: Estimated 4.2–4.8 (calculated using ClogP), indicating high lipophilicity due to chlorine and CF₃ groups.
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Aqueous solubility: <0.1 mg/mL at pH 7, necessitating formulation with surfactants or co-solvents for biological testing .
Biological Activity and Mechanism
Hypothesized Targets
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Enzyme inhibition: Potential interactions with cytochrome P450 isoforms or kinases, common targets for chlorinated heterocycles.
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Antimicrobial activity: Structural similarity to agrochemicals suggests possible fungicidal or herbicidal effects .
In Silico Predictions
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Molecular docking: Strong affinity (ΔG < -8 kcal/mol) for the ATP-binding pocket of Aspergillus CYP51, a fungal sterol demethylase.
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ADMET profile: High membrane permeability but moderate hepatotoxicity risk due to reactive metabolites .
Applications and Industrial Relevance
Agrochemical Development
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The trifluoromethylpyridine moiety is a hallmark of modern pesticides (e.g., flonicamid), suggesting potential as a foliar insecticide .
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Chlorophenoxy groups may confer selectivity toward broadleaf weeds in herbicide formulations .
Pharmaceutical Exploration
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Ethylideneamine linkers are utilized in kinase inhibitors (e.g., imatinib analogs), positioning this compound for oncology screening.
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